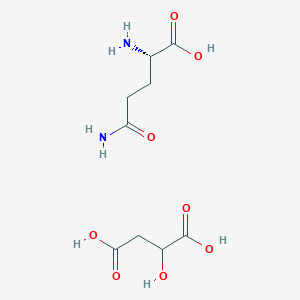

L-Glutamine malate

Description

Structure

2D Structure

Properties

Molecular Formula |

C9H16N2O8 |

|---|---|

Molecular Weight |

280.23 g/mol |

IUPAC Name |

(2S)-2,5-diamino-5-oxopentanoic acid;2-hydroxybutanedioic acid |

InChI |

InChI=1S/C5H10N2O3.C4H6O5/c6-3(5(9)10)1-2-4(7)8;5-2(4(8)9)1-3(6)7/h3H,1-2,6H2,(H2,7,8)(H,9,10);2,5H,1H2,(H,6,7)(H,8,9)/t3-;/m0./s1 |

InChI Key |

YEATUPZPWZGOMR-DFWYDOINSA-N |

Isomeric SMILES |

C(CC(=O)N)[C@@H](C(=O)O)N.C(C(C(=O)O)O)C(=O)O |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)N.C(C(C(=O)O)O)C(=O)O |

Origin of Product |

United States |

L Glutamine Metabolism: Pathways and Enzymatic Regulation

Glutaminolysis: Comprehensive Analysis of Canonical and Alternative Pathways

Glutaminolysis is a series of metabolic reactions that convert L-glutamine into various downstream metabolites, playing a central role in cellular bioenergetics, biosynthesis, and redox homeostasis. oncotarget.comelifesciences.org This process is initiated by the deamidation of L-glutamine to L-glutamate and is particularly important in highly proliferative cells. frontiersin.org

L-Glutamine Hydrolysis to L-Glutamate via Glutaminase (B10826351) (GLS) Isozymes (GLS1, GLS2)

The initial and rate-limiting step of glutaminolysis is the hydrolysis of L-glutamine to L-glutamate and ammonia (B1221849), a reaction catalyzed by the enzyme glutaminase (GLS). elifesciences.orgmedchemexpress.com In mammals, two distinct genes encode for glutaminase isozymes: GLS1 and GLS2. elifesciences.orgmedchemexpress.com

The GLS1 gene gives rise to two splice variants: kidney-type glutaminase (KGA) and the more active glutaminase C (GAC). medchemexpress.comresearchgate.net GLS1 is widely expressed across various tissues and is often found to be overexpressed in numerous cancers, where it plays a crucial role in supporting tumorigenesis by fueling the metabolic demands of cancer cells. medchemexpress.com In contrast, the GLS2 gene encodes for liver-type glutaminase (LGA) and its splice variant, glutaminase B (GAB). medchemexpress.com While both GLS1 and GLS2 catalyze the same fundamental reaction, they exhibit different tissue distribution, kinetic properties, and roles in cellular metabolism. elifesciences.org For instance, GLS1 is considered to promote tumor growth, whereas GLS2 has been suggested to have tumor-suppressive functions in some contexts. elifesciences.org

| Isozyme | Gene | Splice Variants | Primary Tissue Expression (non-cancerous) | Role in Cancer |

| GLS1 | GLS1 | KGA, GAC | Kidney, Brain, various tissues frontiersin.orgmedchemexpress.com | Generally promotes tumorigenesis elifesciences.orgmedchemexpress.com |

| GLS2 | GLS2 | LGA, GAB | Liver medchemexpress.compublish.csiro.au | Controversial; can act as a tumor suppressor elifesciences.orgmedchemexpress.com |

L-Glutamate Conversion to α-Ketoglutarate: Roles of Glutamate (B1630785) Dehydrogenase (GDH) and Aminotransferases

Following its synthesis from L-glutamine, L-glutamate can be converted to the tricarboxylic acid (TCA) cycle intermediate, α-ketoglutarate (α-KG), through two primary enzymatic routes: oxidative deamination by glutamate dehydrogenase (GDH) or transamination by aminotransferases. oncotarget.comnih.gov

Glutamate Dehydrogenase (GDH): This mitochondrial enzyme catalyzes the reversible oxidative deamination of L-glutamate to α-KG and ammonia, utilizing either NAD+ or NADP+ as a cofactor. nih.govresearchgate.net The reaction catalyzed by GDH is significant as it provides a direct link between amino acid metabolism and the TCA cycle, contributing to both energy production and ammonia homeostasis. nih.govfrontiersin.org In humans, there are two GDH isoenzymes, hGDH1 and hGDH2, which have distinct regulatory properties. nih.govresearchgate.net The activity of GDH is allosterically regulated; for example, hGDH1 is activated by ADP and inhibited by GTP, linking its function to the energy status of the cell. nih.govresearchgate.net

Aminotransferases: Alternatively, L-glutamate can be converted to α-KG by aminotransferases (also known as transaminases), which transfer the amino group from L-glutamate to an α-keto acid, forming a new amino acid and α-KG. oncotarget.commdpi.com Key enzymes in this process include aspartate aminotransferase (AAT) and alanine (B10760859) aminotransferase (ALAT). frontiersin.orgmdpi.com This process is crucial for the synthesis of non-essential amino acids and for maintaining the balance of amino acid pools within the cell. mdpi.com The direction of the reaction (towards α-KG or L-glutamate) is dependent on the relative concentrations of the substrates and products. mdpi.com Some studies suggest that in certain conditions, aminotransferases, particularly AAT, are the primary catalysts for both the synthesis and degradation of glutamate. mdpi.com

| Enzyme | Reaction Type | Cellular Location | Cofactor | Function |

| Glutamate Dehydrogenase (GDH) | Oxidative Deamination | Mitochondria | NAD+/NADP+ | Anaplerosis, Ammonia homeostasis nih.govfrontiersin.org |

| Aspartate Aminotransferase (AAT) | Transamination | Mitochondria/Cytosol | Pyridoxal Phosphate (B84403) | Amino acid biosynthesis, Nitrogen balance frontiersin.orgmdpi.com |

| Alanine Aminotransferase (ALAT) | Transamination | Mitochondria/Cytosol | Pyridoxal Phosphate | Amino acid biosynthesis, Nitrogen balance oncotarget.comfrontiersin.org |

Truncated Tricarboxylic Acid (TCA) Cycle Pathways and Anaplerosis

The α-ketoglutarate generated from L-glutamine is a key anaplerotic substrate, meaning it replenishes the intermediates of the TCA cycle that are withdrawn for biosynthetic purposes. nih.govpnas.org In rapidly proliferating cells, such as cancer cells, intermediates of the TCA cycle, like citrate (B86180), are heavily used for the synthesis of fatty acids and other macromolecules. nih.govpnas.org Glutamine-derived α-KG enters the TCA cycle to maintain its function. frontiersin.org

In some metabolic states, particularly under hypoxia or in cells with specific metabolic reprogramming like certain prostate cells, a "truncated" or "reductive" TCA cycle pathway becomes prominent. researchgate.netpnas.org Instead of being oxidized in the forward direction of the TCA cycle, α-ketoglutarate can be reductively carboxylated by isocitrate dehydrogenase (IDH) to form isocitrate, which is then converted to citrate. pnas.org This pathway provides a critical source of citrate for lipid synthesis when the traditional glucose-derived pathway is compromised. pnas.org This metabolic flexibility allows cells to adapt to challenging environments and sustain their growth and proliferation. pnas.orgresearchgate.net

The Glutamine Transaminase-ω-Amidase (GTωA) Pathway

Besides the canonical glutaminase-initiated pathway, an alternative route for L-glutamine metabolism exists, known as the glutamine transaminase-ω-amidase (GTωA) pathway, formerly referred to as the glutaminase II pathway. publish.csiro.auresearchgate.netnih.gov This two-step pathway begins with the transamination of L-glutamine by a glutamine transaminase, such as glutamine transaminase K (GTK) or glutamine transaminase L (GTL), to form α-ketoglutaramate (KGM). publish.csiro.auresearchgate.net Subsequently, the enzyme ω-amidase hydrolyzes KGM to α-ketoglutarate and ammonia. publish.csiro.aupublish.csiro.au

This pathway, while less studied than the canonical route, is widespread in nature and provides an alternative mechanism for converting L-glutamine to the TCA cycle intermediate α-ketoglutarate. publish.csiro.auresearchgate.net The GTωA pathway may play a significant role in nitrogen metabolism and anaplerosis, particularly in tissues where it is prominently expressed. nih.govpublish.csiro.au

L-Glutamine Synthetase (GS) Activity and L-Glutamine Biosynthesis

While glutaminolysis breaks down L-glutamine, its synthesis is catalyzed by the enzyme L-glutamine synthetase (GS), also known as glutamate-ammonia ligase. mdpi.comuniprot.org This ATP-dependent reaction condenses L-glutamate with ammonia to form L-glutamine. mdpi.comuniprot.org GS plays a pivotal role in ammonia detoxification, particularly in the brain and liver, by converting potentially toxic ammonia into the non-toxic amino acid L-glutamine. mdpi.comuniprot.org

The activity of GS is subject to complex regulation. uniprot.org In some organisms, its activity is inhibited by its own product, L-glutamine, as well as by other molecules like alanine and AMP, serving as a feedback mechanism to control L-glutamine levels. uniprot.org GS is essential for maintaining the body's pool of L-glutamine, as the amount obtained from diet is often metabolized in the intestine and may not be sufficient to meet the demands of the entire body. mdpi.com In addition to its enzymatic role, GS can also function as a transcriptional coregulator, influencing the expression of genes involved in nitrogen metabolism. uniprot.org

L-Glutamine as a Precursor for Biosynthetic Pathways

L-glutamine is a fundamental precursor for a wide array of biosynthetic pathways, underscoring its importance in cellular growth and proliferation. scielo.brnih.gov

Nucleotide Synthesis: L-glutamine is an indispensable nitrogen donor for the de novo synthesis of both purine (B94841) and pyrimidine (B1678525) rings. nih.govembopress.org Two nitrogen atoms from glutamine are incorporated into the purine ring, and a third is required for the conversion of inosine (B1671953) monophosphate (IMP) to guanosine (B1672433) monophosphate (GMP). embopress.org In pyrimidine synthesis, glutamine provides a nitrogen atom for the formation of the carbamoyl (B1232498) phosphate precursor. nih.gov

Amino Acid Synthesis: The amide group of L-glutamine is used in the synthesis of other non-essential amino acids through transamination reactions. elifesciences.orgscielo.br Aspartate, for example, can be derived from the transamination of glutamine-derived glutamate and is itself a precursor for other amino acids and nucleotides. nih.gov

Hexosamine Biosynthesis: L-glutamine provides the amino group for the synthesis of glucosamine-6-phosphate, a key step in the hexosamine biosynthesis pathway, which is essential for the production of glycoproteins, glycolipids, and proteoglycans. nih.gov

Glutathione (B108866) Synthesis: Glutamate derived from L-glutamine is a direct precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. embopress.org

The versatile role of L-glutamine as a biosynthetic precursor highlights its central position in cellular metabolism, linking nitrogen and carbon metabolism to the production of essential macromolecules. scielo.brpnas.org

Nucleotide (Purine and Pyrimidine) Synthesis

L-glutamine is an essential nitrogen donor for the de novo synthesis of both purine and pyrimidine nucleotides, the fundamental components of DNA and RNA. iiarjournals.orgembopress.org This process is critical for cell proliferation and genetic information transfer.

The amide group of glutamine provides the nitrogen atoms for positions N-3 and N-9 of the purine ring, as well as the amino group of guanine. iiarjournals.org The synthesis of purine nucleotides involves a series of enzymatic steps where glutamine acts as a co-substrate. iiarjournals.org For instance, the rate-limiting step in this pathway is catalyzed by glutamine 5-phosphoribosyl-1-pyrophosphate (PRPP) amidotransferase , which utilizes glutamine to initiate the formation of the purine ring. iiarjournals.org Another key enzyme, phosphoribosylformylglycinamidine synthetase , also uses glutamine to introduce a nitrogen atom that becomes N-3 of the purine ring. iiarjournals.org

In pyrimidine synthesis, glutamine's amide nitrogen is crucial for the formation of the pyrimidine ring. iiarjournals.org The enzyme carbamoyl phosphate synthetase II (CPS II) , located in the cytosol, uses glutamine as the nitrogen donor to produce carbamoyl phosphate, a key precursor for pyrimidine synthesis. iiarjournals.org This is distinct from carbamoyl phosphate synthetase I, which is involved in the urea (B33335) cycle and utilizes ammonia directly. iiarjournals.org Furthermore, the conversion of uridine (B1682114) triphosphate (UTP) to cytidine (B196190) triphosphate (CTP) is catalyzed by CTP synthetase , an enzyme that also requires glutamine as a nitrogen donor. sigmaaldrich.com

| Key Enzyme | Pathway | Role of L-Glutamine |

| PRPP Amidotransferase | Purine Synthesis | Donates nitrogen for the initial step of purine ring formation. iiarjournals.org |

| Phosphoribosylformylglycinamidine Synthetase | Purine Synthesis | Donates nitrogen for the formation of the purine ring. iiarjournals.org |

| Carbamoyl Phosphate Synthetase II (CPS II) | Pyrimidine Synthesis | Donates nitrogen for the synthesis of carbamoyl phosphate. iiarjournals.org |

| CTP Synthetase | Pyrimidine Synthesis | Donates nitrogen for the conversion of UTP to CTP. sigmaaldrich.com |

Amino Sugar Synthesis

L-glutamine is a vital precursor for the synthesis of amino sugars, which are essential components of glycoproteins, glycolipids, and other complex macromolecules involved in cell structure and signaling. scielo.brnih.gov The primary pathway for amino sugar synthesis is the hexosamine biosynthetic pathway (HBP).

In this pathway, the amide group of glutamine is transferred to fructose-6-phosphate (B1210287) by the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT) . asm.org This reaction forms glucosamine-6-phosphate, a precursor for the synthesis of other amino sugars like N-acetylglucosamine and N-acetylgalactosamine. asm.org These amino sugars are crucial for protein glycosylation, a post-translational modification that affects protein folding, stability, and function. cellsignal.com

| Key Enzyme | Pathway | Product of L-Glutamine Metabolism |

| Glutamine:fructose-6-phosphate amidotransferase (GFAT) | Hexosamine Biosynthetic Pathway (HBP) | Glucosamine-6-phosphate asm.org |

Non-Essential Amino Acid Synthesis

L-glutamine serves as a primary nitrogen donor for the synthesis of several other non-essential amino acids, highlighting its central role in maintaining the body's amino acid pool. thermofisher.comembopress.org The deamidation of glutamine by various enzymes yields glutamate, which is a key intermediate in these synthetic pathways. embopress.org

The synthesis of these amino acids often involves transamination reactions, where the amino group from glutamate is transferred to a keto-acid, a process catalyzed by aminotransferases. embopress.org

Proline: Glutamate, derived from glutamine, can be converted to proline through a series of reductive reactions. embopress.org

Aspartate and Asparagine: Glutamate can enter the tricarboxylic acid (TCA) cycle and be converted to oxaloacetate. asm.org Oxaloacetate can then be transaminated to form aspartate. asm.org Aspartate, in turn, can be amidated by asparagine synthetase , which uses glutamine as a nitrogen donor, to form asparagine. asm.org

Ornithine, Citrulline, and Arginine: In some cell types, such as intestinal cells, glutamate derived from glutamine is a precursor for the synthesis of ornithine and citrulline. d-nb.info Citrulline can then be used by other tissues to synthesize arginine. nih.gov

| Amino Acid Synthesized | Precursor from Glutamine Metabolism | Key Enzymes/Pathways Involved |

| Proline | Glutamate | Reductive reactions embopress.org |

| Aspartate | Glutamate (via TCA cycle) | Transamination of oxaloacetate asm.org |

| Asparagine | Glutamine and Aspartate | Asparagine synthetase asm.org |

| Ornithine | Glutamate | Converted from glutamate-semialdehyde d-nb.info |

| Citrulline | Ornithine | Urea cycle enzymes (in specific tissues) d-nb.info |

| Arginine | Citrulline | Argininosuccinate (B1211890) synthase and argininosuccinate lyase nih.gov |

Glutathione (GSH) Synthesis and Redox Homeostasis

L-glutamine plays a critical role in maintaining cellular redox homeostasis through its contribution to the synthesis of glutathione (GSH), a major intracellular antioxidant. thermofisher.comresearchgate.net GSH is a tripeptide composed of glutamate, cysteine, and glycine (B1666218), and it protects cells from damage caused by reactive oxygen species (ROS). d-nb.info

The synthesis of GSH is a two-step process catalyzed by γ-glutamylcysteine synthetase (GCS) and glutathione synthetase . Glutamine is first converted to glutamate, which is then combined with cysteine by GCS to form γ-glutamylcysteine. nih.gov In the second step, glutathione synthetase adds a glycine molecule to form GSH. nih.gov

Glutamine's role extends beyond being a simple precursor. The conversion of glutamine to glutamate is linked to the import of cystine (the oxidized form of cysteine) into the cell via the SLC7A11 antiporter. researchgate.net This process ensures the availability of cysteine, which is often the rate-limiting amino acid for GSH synthesis. mdpi.com Furthermore, the metabolism of glutamine through the TCA cycle can generate NADPH, which is required by glutathione reductase to regenerate GSH from its oxidized form (GSSG), thus maintaining a high GSH/GSSG ratio. d-nb.info

| Key Process | Role of L-Glutamine | Key Molecules/Enzymes Involved |

| Direct Precursor Supply | Provides the glutamate backbone for glutathione synthesis. researchgate.net | Glutamate, γ-glutamylcysteine synthetase, glutathione synthetase nih.gov |

| Cysteine Availability | Glutamine-to-glutamate conversion facilitates the import of cystine, the precursor for cysteine. researchgate.net | SLC7A11 antiporter researchgate.net |

| Redox Cofactor Generation | Metabolism of glutamine can lead to the production of NADPH, which is essential for regenerating reduced glutathione (GSH). d-nb.info | NADPH, Glutathione reductase d-nb.info |

Malate Metabolism: Pathways and Enzymatic Interactions

Malate (B86768) Generation within the TCA Cycle

Malate is a key intermediate in the tricarboxylic acid (TCA) cycle, a series of enzyme-catalyzed chemical reactions central to cellular respiration. britannica.comlongdom.org The formation of malate in this cycle occurs in the seventh step, through the reversible hydration of fumarate (B1241708). britannica.comnih.govkhanacademy.org This reaction is catalyzed by the enzyme fumarase (or fumarate hydratase). nih.govwikipedia.orgebi.ac.uk

The process involves the trans-addition of a hydroxyl group and a hydrogen atom to the double bond of fumarate, resulting in the formation of L-malate (also referred to as (S)-malate). wikipedia.orgontosight.ai The reaction is stereospecific and reversible, but under typical physiological conditions, it favors the hydration of fumarate to produce malate. wikipedia.orgontosight.ai Subsequently, in the final step of the TCA cycle, malate is oxidized to regenerate oxaloacetate, a reaction catalyzed by malate dehydrogenase that also reduces a molecule of NAD+ to NADH. longdom.orgkhanacademy.orgwikipedia.org This regeneration of oxaloacetate is crucial for the cycle to continue, as oxaloacetate is the molecule that combines with acetyl-CoA in the first step of the cycle. khanacademy.org

| TCA Cycle: Malate-Related Reactions | |

| Step 7: Hydration | Fumarate + H₂O ⇌ L-Malate |

| Enzyme | Fumarase (Fumarate Hydratase) |

| Description | Reversible hydration of fumarate to form L-malate. ebi.ac.uk |

| Step 8: Oxidation | L-Malate + NAD⁺ ⇌ Oxaloacetate + NADH + H⁺ |

| Enzyme | Malate Dehydrogenase (MDH) |

| Description | Oxidation of L-malate to regenerate oxaloacetate for the next cycle turn, producing NADH. wikipedia.org |

Malate-Aspartate Shuttle (MAS) System: Mechanisms and Components

The Malate-Aspartate Shuttle (MAS) is a primary biochemical system in eukaryotes for transporting reducing equivalents from the cytosol into the mitochondrial matrix. wikipedia.orgwikidoc.org This process is vital because the inner mitochondrial membrane is impermeable to NADH, the principal electron carrier generated during glycolysis in the cytoplasm. wikipedia.orgsketchy.comnih.gov By transferring the electrons from cytosolic NADH to the mitochondrial electron transport chain, the shuttle allows for their use in oxidative phosphorylation to generate ATP. wikipedia.orgnih.gov The MAS is particularly active in tissues with high energy demands, such as the brain, heart, and liver. uu.nl

The core function of the MAS is to address the inability of NADH to cross the inner mitochondrial membrane. adpcollege.ac.in To circumvent this barrier, the shuttle uses malate as a carrier for the reducing equivalents (electrons). wikipedia.org In the cytosol, cytosolic NADH reduces oxaloacetate to malate. sketchy.comyeastgenome.org Malate is then transported into the mitochondrial matrix, where it is re-oxidized back to oxaloacetate, reducing mitochondrial NAD+ to NADH. youtube.com This newly formed mitochondrial NADH can then donate its electrons to the electron transport chain. wikipedia.orgwikidoc.org The net effect is a redox transfer: cytosolic NADH is oxidized to NAD+, replenishing the pool needed for glycolysis to continue, while mitochondrial NAD+ is reduced to NADH, fueling ATP synthesis. wikipedia.orgwikidoc.org This shuttle is more energy-efficient than the alternative glycerol-3-phosphate shuttle, as it yields approximately 2.5-3 ATP molecules per NADH molecule. wikipedia.orgwikidoc.org

The seamless operation of the shuttle relies on isoforms of two key enzymes located in both the cytosol and mitochondria:

Malate Dehydrogenase (MDH) : This enzyme catalyzes the reversible interconversion of malate and oxaloacetate. wikipedia.org

MDH1 (Cytosolic) : In the cytosol, MDH1 catalyzes the reduction of oxaloacetate by cytosolic NADH to form malate. wikipedia.orgnih.gov

MDH2 (Mitochondrial) : Inside the mitochondrial matrix, MDH2 catalyzes the reverse reaction, oxidizing the imported malate back to oxaloacetate and reducing mitochondrial NAD+ to NADH. wikipedia.orgnih.gov The direction of the reaction is driven by the relative concentrations of substrates and products in each compartment. youtube.com

Aspartate Aminotransferase (AST/GOT) : Also known as glutamic-oxaloacetic transaminase (GOT), this enzyme transfers an amino group between aspartate and α-ketoglutarate to interconvert them with oxaloacetate and glutamate (B1630785). wikipedia.orgresearchgate.net

GOT1 (Cytosolic) : In the cytosol, aspartate is converted by GOT1 to oxaloacetate, which can then be reduced by MDH1. yeastgenome.orgyoutube.com

GOT2 (Mitochondrial) : In the matrix, oxaloacetate (regenerated by MDH2) cannot readily exit the mitochondrion. adpcollege.ac.in GOT2 transaminates it with glutamate to form aspartate and α-ketoglutarate. wikipedia.orgwikidoc.org The aspartate can then be transported out to the cytosol. nih.gov

The transport of metabolites across the inner mitochondrial membrane is facilitated by specific antiporter proteins:

Malate-α-ketoglutarate antiporter (OGC) : This carrier imports malate from the cytosol into the mitochondrial matrix in exchange for α-ketoglutarate moving out. wikipedia.orgadpcollege.ac.in

Glutamate-aspartate antiporter : This carrier exports the newly synthesized aspartate from the matrix to the cytosol in exchange for glutamate and a proton. wikipedia.orgwikidoc.org This transport is electrogenic, meaning it is driven by the membrane potential, and essentially irreversible under energized conditions. uu.nlembopress.org There are two isoforms of this carrier:

Aralar (also known as Aralar1 or AGC1) : Predominantly expressed in the brain, skeletal muscle, and heart. mdpi.combmbreports.org

Citrin (also known as AGC2) : Primarily found in the liver. mdpi.combmbreports.org

Both Aralar and Citrin are regulated by calcium ions (Ca²⁺) on the cytosolic side of the membrane, linking the shuttle's activity to cellular signaling and energy states. embopress.orgresearchgate.net

| Components of the Malate-Aspartate Shuttle | | :--- | :--- | | Enzymes | MDH1 (Cytosolic Malate Dehydrogenase), MDH2 (Mitochondrial Malate Dehydrogenase), GOT1 (Cytosolic Aspartate Aminotransferase), GOT2 (Mitochondrial Aspartate Aminotransferase) | | Carrier Proteins | Malate-α-ketoglutarate antiporter, Aralar (AGC1) , Citrin (AGC2) | | Key Metabolites | Malate, Oxaloacetate, Aspartate, Glutamate, α-ketoglutarate | | Net Result | Transfer of reducing equivalents from cytosolic NADH to mitochondrial NADH. wikipedia.org |

Malate Decarboxylation via Malic Enzyme (ME)

Beyond its role in the TCA cycle and shuttle systems, malate can be oxidatively decarboxylated to pyruvate (B1213749) and CO₂. oroboros.atebi.ac.ukcolumbia.edu This reaction is catalyzed by a class of enzymes known as malic enzymes (ME).

Malic enzymes catalyze the conversion of L-malate to pyruvate, a reaction that simultaneously reduces a dinucleotide cofactor, either NAD⁺ or NADP⁺. oroboros.atcolumbia.edu The reaction requires a divalent metal ion, such as Mg²⁺ or Mn²⁺, for catalysis. columbia.edu

This pathway is significant for several reasons:

Pyruvate Production : It provides an alternative route for pyruvate generation, which can then enter the TCA cycle. researchgate.netunl.edu

NAD(P)H Generation : The reaction is a key source of the reducing equivalent NADPH in the cytosol and mitochondria. promegaconnections.combioscientifica.com Cytosolic NADPH, primarily generated by the NADP-dependent malic enzyme (ME1), is crucial for biosynthetic pathways like fatty acid and cholesterol synthesis, as well as for antioxidant defense systems. bioscientifica.comfrontiersin.orgmdpi.com Mitochondrial malic enzymes (ME2 and ME3) also contribute to the NADPH pool within the mitochondria. bioscientifica.com

Malic enzymes are classified based on their cofactor specificity:

NADP-dependent (EC 1.1.1.40) : Uses NADP⁺ exclusively. wikipedia.org

NAD-dependent (EC 1.1.1.38/39) : Uses NAD⁺. frontiersin.org

NAD(P)-dependent : Can use either cofactor. oroboros.at

This decarboxylation pathway links carbohydrate metabolism (via pyruvate) with the TCA cycle (via malate) and provides essential reducing power for a wide range of anabolic processes. promegaconnections.combioscientifica.com

Contributions to Redox Control and Cellular Energetics

The malate component, derived from the metabolism of L-glutamine, is a critical intermediate that plays a significant role in maintaining cellular redox balance and supporting bioenergetic pathways. Its functions are intrinsically linked to the activity of specific enzymes that shuttle metabolites between the mitochondria and the cytoplasm.

Redox Control:

A primary contribution of malate to redox homeostasis is its role as a substrate for the production of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). biomolther.org In the cytosol, the enzyme NADP+-dependent malic enzyme catalyzes the oxidative decarboxylation of malate to pyruvate. scielo.br This reaction is a significant source of NADPH, a key reducing agent essential for various cellular processes. biomolther.orgresearchgate.net

The generated NADPH is vital for maintaining the cellular antioxidant capacity, primarily through the regeneration of reduced glutathione (B108866) (GSH) from its oxidized form (GSSG). biomolther.orgnih.gov Glutathione is a major cellular antioxidant that protects cells from damage by reactive oxygen species (ROS). biomolther.orgcellsignal.com In certain immune cells like neutrophils, the NADPH produced via malate synthesis is utilized by the NADPH oxidase 2 (NOX2) complex to generate superoxide (B77818) anions (O2−), which are crucial for antimicrobial defense. nih.gov In some cancer cells, a non-canonical pathway where glutamine-derived aspartate is converted to oxaloacetate and then to malate in the cytoplasm has been identified as essential for maintaining the NADPH/NADP+ ratio and supporting redox balance. researchgate.netembopress.org The inhibition of enzymes in this pathway leads to an increase in reactive oxygen species and a decrease in reduced glutathione. researchgate.net

Cellular Energetics:

Malate is a key intermediate in the tricarboxylic acid (TCA) cycle, a central metabolic pathway for the production of ATP. scielo.br Following its formation from the glutamine carbon skeleton, malate can be oxidized to oxaloacetate within the mitochondria by malate dehydrogenase, a reaction that reduces NAD+ to NADH. researchgate.net This NADH then donates electrons to the electron transport chain, driving oxidative phosphorylation and ATP synthesis.

Furthermore, malate is a crucial component of the malate-aspartate shuttle. This shuttle facilitates the transfer of reducing equivalents (in the form of NADH) from the cytosol into the mitochondrial matrix, which is essential for sustaining high rates of glycolysis. researchgate.net In specific tissues like the kidney, the carbon skeleton of glutamine can be converted through the TCA cycle to malate, which can then exit the mitochondria to participate in gluconeogenesis, contributing to the synthesis of glucose. scielo.br The conversion of malate to pyruvate by malic enzyme also provides pyruvate that can be transported back into the mitochondria to fuel the TCA cycle. d-nb.info

The following table summarizes the key enzymatic reactions involving malate that contribute to redox control and cellular energetics.

| Enzyme | Catalyzed Reaction | Primary Metabolic Contribution | Cellular Location |

|---|---|---|---|

| Malic Enzyme (NADP+-dependent) | Malate + NADP+ → Pyruvate + CO2 + NADPH | Redox Control (NADPH production for antioxidant defense) biomolther.orgscielo.br | Cytosol |

| Malate Dehydrogenase (MDH) | Malate + NAD+ ↔ Oxaloacetate + NADH + H+ | Cellular Energetics (TCA Cycle, Malate-Aspartate Shuttle) researchgate.net | Mitochondria & Cytosol |

| Aspartate Aminotransferase (GOT1/AAT) | Aspartate + α-ketoglutarate ↔ Oxaloacetate + Glutamate | Redox Control (In non-canonical pathways for cytosolic malate production) researchgate.netembopress.org | Cytosol |

| Glutaminase (B10826351) (GLS) | Glutamine → Glutamate + NH3 | Initiates the metabolic cascade leading to malate formation scielo.brelifesciences.org | Mitochondria |

Integrated Cellular and Tissue Specific Metabolic Dynamics of L Glutamine and Malate

Enterocyte Metabolism: L-Glutamine and Malate (B86768) as Key Fuel Sources and Anabolic Precursors

Enterocytes, the epithelial cells lining the small intestine, exhibit a high metabolic rate and are primary consumers of L-glutamine from both the diet and systemic circulation. emersonecologics.comthorne.com L-glutamine serves as a principal fuel source for these rapidly dividing cells, surpassing even glucose in its rate of utilization. emersonecologics.comd-nb.infopatsnap.com This amino acid is crucial for maintaining the structural and functional integrity of the intestinal mucosa. thorne.combioline.org.br Within the enterocyte, L-glutamine undergoes extensive metabolism. The enzyme glutaminase (B10826351), which is highly active in these cells, catalyzes the hydrolysis of L-glutamine to glutamate (B1630785) and ammonia (B1221849). emersonecologics.com

Glutamate can then enter the tricarboxylic acid (TCA) cycle to generate ATP, or it can be a precursor for the synthesis of other important molecules, including other amino acids and glutathione (B108866), a key antioxidant. patsnap.comscielo.brthermofisher.com A significant portion of the carbon skeleton of L-glutamine is used for the synthesis of nucleotides, which are essential for the high rate of cell turnover in the intestinal lining. emersonecologics.compatsnap.com

Malate, an intermediate of the TCA cycle, plays a critical role in the complete oxidation of L-glutamine-derived carbons for energy. Furthermore, L-glutamine carbons can be converted to pyruvate (B1213749), which can then be used for the synthesis of alanine (B10760859) and lactate (B86563), which are released into the portal circulation. nih.gov This process highlights the role of enterocytes in inter-organ nutrient exchange. The metabolism of L-glutamine in enterocytes is not only vital for the health of the gut itself but also has systemic implications for nutrient availability and immune function, as it supports the gut barrier, preventing the translocation of harmful substances into the bloodstream. thorne.compatsnap.com

Table 1: Key Metabolic Roles of L-Glutamine and Malate in Enterocytes

| Metabolic Process | Role of L-Glutamine | Role of Malate | Key Enzymes |

|---|---|---|---|

| Energy Production | Primary fuel source, converted to glutamate and enters the TCA cycle. emersonecologics.comd-nb.infopatsnap.com | Intermediate in the TCA cycle, facilitates the oxidation of acetyl-CoA derived from glutamine. | Glutaminase, Glutamate dehydrogenase, TCA cycle enzymes. |

| Anabolic Precursor | Source of nitrogen and carbon for nucleotide, amino acid, and glutathione synthesis. emersonecologics.compatsnap.comscielo.brthermofisher.com | Can be exported from mitochondria to participate in biosynthetic pathways. | Enzymes of nucleotide and glutathione synthesis. |

| Intestinal Barrier Function | Supports enterocyte proliferation and integrity. thorne.combioline.org.br | Contributes to the energy required for tight junction maintenance. |

| Inter-organ Nutrient Flux | Precursor for the production of alanine and lactate released into portal circulation. nih.gov | An intermediate in the pathway from glutamine to pyruvate. | Alanine aminotransferase, Lactate dehydrogenase. |

Hepatic Metabolism: Roles in Ureagenesis, Gluconeogenesis, and Nitrogen Transport

The liver plays a central role in whole-body nitrogen homeostasis, and the metabolism of L-glutamine and malate is integral to this function. researchgate.net The liver's handling of L-glutamine is zonated within the liver acinus. Periportal hepatocytes, located near the entry of blood into the sinusoid, are rich in glutaminase and are the primary site of L-glutamine uptake and degradation. nih.govscielo.br Here, L-glutamine is hydrolyzed to glutamate and ammonia. The released ammonia is a key substrate for the urea (B33335) cycle, the primary pathway for the detoxification of ammonia in the body. scielo.brphysiology.org

L-glutamine also serves as an important substrate for hepatic gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors. scielo.brresearchgate.netnhri.org.tw The carbon skeleton of L-glutamine, after its conversion to glutamate and subsequently to α-ketoglutarate, can enter the TCA cycle and be converted to oxaloacetate, a direct precursor for gluconeogenesis. scielo.br Malate is a crucial intermediate in this pathway, as it can be transported out of the mitochondria and converted to oxaloacetate in the cytosol, where gluconeogenesis occurs.

In contrast to periportal hepatocytes, perivenous hepatocytes, located around the central vein, express high levels of glutamine synthetase. nih.gov These cells can synthesize L-glutamine from glutamate and ammonia, effectively scavenging any ammonia that escapes the urea cycle in the periportal zone. This intercellular glutamine cycle is a sophisticated mechanism for maintaining low levels of ammonia in the circulation. physiology.org During catabolic states, the liver can switch from a net consumer to a net producer of L-glutamine to supply other tissues. nhri.org.tw

Table 2: Metabolic Functions of L-Glutamine and Malate in the Liver

| Metabolic Pathway | Function of L-Glutamine | Function of Malate | Primary Location |

|---|---|---|---|

| Ureagenesis | Provides ammonia for the urea cycle. scielo.brphysiology.org | Not directly involved, but its metabolism is linked to the energy supply for the cycle. | Periportal Hepatocytes |

| Gluconeogenesis | A major substrate, providing carbon skeletons for glucose synthesis. scielo.brresearchgate.netnhri.org.tw | An essential intermediate, shuttling carbon skeletons from mitochondria to the cytosol. | Periportal Hepatocytes |

| Nitrogen Transport | Synthesized to transport nitrogen in a non-toxic form. researchgate.net | Not directly involved in transport. | Perivenous Hepatocytes |

| Ammonia Detoxification | Synthesized to scavenge excess ammonia. nih.gov | Not directly involved. | Perivenous Hepatocytes |

Renal Metabolism: Contribution to Acid-Base Balance and Gluconeogenesis

The kidneys are critical for maintaining systemic acid-base balance, and L-glutamine metabolism is a cornerstone of this physiological function. scielo.brnih.gov During metabolic acidosis, the kidneys become the primary site of L-glutamine uptake and catabolism. nih.govconsensus.app In the proximal tubule cells, L-glutamine is metabolized by glutaminase and glutamate dehydrogenase, a process that generates two molecules of ammonium (B1175870) (NH4+) and two molecules of bicarbonate (HCO3-). nih.govconsensus.app

The ammonium ions are secreted into the urine, where they buffer protons, facilitating the excretion of acid from the body. nih.gov The bicarbonate ions are transported back into the bloodstream, where they help to neutralize the excess acid and restore normal blood pH. nih.govconsensus.app This process of renal ammoniagenesis is highly regulated and is upregulated during chronic acidosis, partly through increased expression of the key enzymes involved in L-glutamine metabolism. nih.gov

In addition to its role in acid-base homeostasis, the kidney is also a significant site of gluconeogenesis, particularly during prolonged fasting. scielo.brnhri.org.tw L-glutamine is a preferred substrate for renal gluconeogenesis. nhri.org.tw The carbon skeleton of L-glutamine, after its conversion to α-ketoglutarate, enters the TCA cycle. Malate, as a TCA cycle intermediate, is a key player in this process, as it can be converted to oxaloacetate and then to glucose. Renal gluconeogenesis can contribute significantly to maintaining blood glucose levels. scielo.br

Table 3: Roles of L-Glutamine and Malate in Renal Metabolism

| Physiological Function | Role of L-Glutamine | Role of Malate | Key Outcomes |

|---|---|---|---|

| Acid-Base Balance | Primary substrate for ammoniagenesis. nih.govconsensus.app | An intermediate in the metabolic pathway that generates bicarbonate. | Excretion of acid as ammonium; generation of bicarbonate to buffer blood. nih.gov |

| Gluconeogenesis | A major precursor for glucose synthesis. scielo.brnhri.org.tw | A key intermediate in the conversion of glutamine's carbon skeleton to glucose. | Production of glucose to maintain blood glucose levels. scielo.br |

Immune Cell Metabolism: L-Glutamine and Malate in Lymphocyte, Macrophage, and Neutrophil Function

L-glutamine is an essential nutrient for the proper functioning of the immune system, with immune cells such as lymphocytes, macrophages, and neutrophils exhibiting high rates of L-glutamine utilization, often comparable to or exceeding that of glucose. d-nb.infonih.gov This high demand is linked to the rapid proliferation and activation of these cells during an immune response. researchgate.net

For lymphocytes, L-glutamine is critical for proliferation, cytokine production, and the expression of cell surface markers. nih.govsemanticscholar.org In macrophages, L-glutamine is not only a fuel source but also a precursor for the synthesis of arginine, which is essential for the production of nitric oxide, a key molecule in the inflammatory response and host defense. semanticscholar.org Glutamine metabolism also supports phagocytosis in macrophages. nih.gov In neutrophils, L-glutamine is important for the respiratory burst, a process that generates reactive oxygen species to kill pathogens. nih.govsemanticscholar.org

The metabolic pathway of glutaminolysis, the conversion of L-glutamine to lactate, is a key feature of immune cell metabolism. frontierspartnerships.org In this pathway, L-glutamine is converted to glutamate, which then enters the mitochondria and is converted to α-ketoglutarate. α-ketoglutarate can then be metabolized through a truncated TCA cycle to produce malate. mdpi.comfrontiersin.org Malate can be exported to the cytosol and converted to pyruvate by the malic enzyme, a reaction that also generates NADPH. scielo.brcellphysiolbiochem.com NADPH is a crucial cofactor for antioxidant defense and for the function of NADPH oxidase, the enzyme responsible for the respiratory burst in neutrophils. semanticscholar.orgscielo.br

Table 4: L-Glutamine and Malate in the Function of Key Immune Cells

| Immune Cell Type | Role of L-Glutamine | Role of Malate | Key Functional Outcomes |

|---|---|---|---|

| Lymphocytes | Fuel source for proliferation; precursor for cytokine synthesis. nih.govsemanticscholar.org | Intermediate in glutaminolysis, contributing to energy and biosynthetic precursors. | Clonal expansion and effective cell-mediated immunity. |

| Macrophages | Fuel source; precursor for arginine and nitric oxide synthesis; supports phagocytosis. nih.govsemanticscholar.org | Contributes to the generation of NADPH for antioxidant defense. | Pathogen killing and regulation of inflammation. |

| Neutrophils | Fuel source; supports the respiratory burst. nih.govsemanticscholar.org | A key intermediate in the pathway generating NADPH for NADPH oxidase. scielo.brcellphysiolbiochem.com | Enhanced bactericidal activity. |

Neural Metabolism: The Glutamate-Glutamine Cycle and Malate in Astrocytes and Neurons

In the central nervous system, there is a close metabolic partnership between neurons and astrocytes, particularly concerning the neurotransmitter glutamate. The glutamate-glutamine cycle is a fundamental process that ensures the efficient recycling of glutamate and prevents its excitotoxic accumulation in the synaptic cleft. wikipedia.orgssiem.org

Following its release from presynaptic neurons during synaptic transmission, glutamate is rapidly taken up by surrounding astrocytes. ssiem.orgfrontiersin.org Within the astrocytes, glutamate is converted to L-glutamine in an ATP-dependent reaction catalyzed by the astrocyte-specific enzyme glutamine synthetase. mdpi.comnih.gov This conversion also serves to detoxify ammonia in the brain. wikipedia.org The newly synthesized L-glutamine is then released from astrocytes and taken up by neurons. ssiem.orgnih.gov In neurons, L-glutamine is converted back to glutamate by the enzyme glutaminase, thus replenishing the neurotransmitter pool. wikipedia.orgnih.gov

Malate plays a significant role in the energy metabolism of both astrocytes and neurons. nih.govnih.gov It is a key intermediate in the TCA cycle in both cell types. frontiersin.org The malate-aspartate shuttle is a major mechanism for transferring reducing equivalents (NADH) from the cytosol into the mitochondria for oxidative phosphorylation, and it is active in neurons. researchgate.net In astrocytes, malate can also be converted to pyruvate by the malic enzyme, a reaction that can contribute to the metabolic trafficking of substrates between astrocytes and neurons. nih.gov Astrocytes have a high capacity for anaplerosis, the replenishment of TCA cycle intermediates, and malate is central to these pathways. mdpi.com

Table 5: The Roles of L-Glutamine and Malate in Neural Metabolism

| Metabolic Process | Role in Astrocytes | Role in Neurons | Key Molecules |

|---|---|---|---|

| Glutamate-Glutamine Cycle | Uptake of glutamate and conversion to L-glutamine. ssiem.orgfrontiersin.org | Uptake of L-glutamine and conversion back to glutamate. wikipedia.orgnih.gov | Glutamate, L-Glutamine, Glutamine Synthetase, Glutaminase. |

| Energy Metabolism | Malate is a TCA cycle intermediate and a substrate for pyruvate production. nih.govfrontiersin.org | Malate is a TCA cycle intermediate and part of the malate-aspartate shuttle. frontiersin.orgresearchgate.net | Malate, Pyruvate, NADH. |

| Neurotransmitter Recycling | Key role in clearing glutamate from the synapse. ssiem.org | Replenishment of the glutamate neurotransmitter pool. wikipedia.org | Glutamate, L-Glutamine. |

Pancreatic β-Cell Metabolism: L-Glutamine and Malate in Insulin (B600854) Secretion Pathways

The secretion of insulin from pancreatic β-cells is tightly coupled to nutrient metabolism. While glucose is the primary stimulus for insulin release, other nutrients, including amino acids, can modulate this process. L-glutamine, in particular, has been shown to enhance glucose-stimulated insulin secretion. scielo.br

L-glutamine itself is not a potent secretagogue, but its metabolism within the β-cell can generate signals that amplify the insulin secretory response to glucose. scielo.brportlandpress.com L-glutamine is taken up by β-cells and can be metabolized through several pathways. One important pathway involves its conversion to glutamate, which can then enter the mitochondria and be converted to α-ketoglutarate, an anaplerotic substrate that replenishes the TCA cycle. scielo.brdiabetesjournals.org This can lead to an increase in the ATP/ADP ratio, a key signal for insulin exocytosis. scielo.br

Glutamate itself may also act as an intracellular signaling molecule that potentiates insulin secretion. portlandpress.comdiabetesjournals.orgresearchgate.net The malate-aspartate shuttle is also active in β-cells and contributes to the generation of signaling molecules. researchgate.net The metabolism of glucose leads to the production of cytosolic malate, which can be part of signaling pathways that augment insulin release. The interplay between glucose and L-glutamine metabolism, with malate as a common intermediate, is important for the fine-tuning of insulin secretion to meet the body's metabolic demands.

Table 6: Involvement of L-Glutamine and Malate in Pancreatic β-Cell Function

| Process | Role of L-Glutamine | Role of Malate | Effect on Insulin Secretion |

|---|---|---|---|

| Anaplerosis | Provides glutamate and α-ketoglutarate to replenish the TCA cycle. scielo.brdiabetesjournals.org | A key intermediate in the TCA cycle. | Amplifies glucose-stimulated insulin secretion by increasing the ATP/ADP ratio. scielo.br |

| Signal Generation | Precursor for the synthesis of glutamate, a potential signaling molecule. portlandpress.comdiabetesjournals.orgresearchgate.net | Involved in shuttle systems that generate signaling molecules. researchgate.net | Potentiates insulin release. |

| Metabolic Coupling | Its metabolism is integrated with glucose metabolism to fine-tune the secretory response. | A common intermediate in both glucose and glutamine metabolic pathways. | Modulates the magnitude of insulin secretion. |

Skeletal Muscle Metabolism: L-Glutamine Synthesis and Release, and Metabolic Intermediates

Skeletal muscle is the largest single tissue in the body and represents the primary site of L-glutamine synthesis and storage. wikipedia.orgd-nb.infolsu.edu It plays a crucial role in maintaining the body's L-glutamine pool and supplying this amino acid to other tissues, particularly during times of stress, such as infection or injury. scielo.brd-nb.info

L-glutamine is synthesized in skeletal muscle from glutamate and ammonia by the enzyme glutamine synthetase. d-nb.infolsu.edu The carbon skeletons for glutamate synthesis can be derived from the catabolism of branched-chain amino acids (BCAAs), which are readily oxidized by muscle tissue. lsu.edu Skeletal muscle has a large intracellular pool of free L-glutamine, which can be released into the circulation to be taken up by other organs like the gut, kidneys, and immune cells. d-nb.info

The rate of L-glutamine synthesis and release from skeletal muscle is regulated by various factors, including hormones and the availability of substrates. During catabolic states, there is a net release of L-glutamine from muscle to meet the increased demands of other tissues. scielo.br

Malate is a key metabolic intermediate within skeletal muscle cells, primarily functioning within the TCA cycle to support energy production from the oxidation of glucose, fatty acids, and amino acids. The metabolic pathways within muscle are highly integrated, and malate plays a central role in connecting these different fuel sources to ATP production.

Table 7: L-Glutamine and Malate in Skeletal Muscle Metabolism

| Metabolic Aspect | Role of L-Glutamine | Role of Malate | Physiological Significance |

|---|---|---|---|

| Synthesis and Storage | Major site of synthesis and contains the largest free L-glutamine pool in the body. wikipedia.orgd-nb.infolsu.edu | Not directly involved in synthesis or storage. | Provides a systemic reserve of L-glutamine for other tissues. scielo.brd-nb.info |

| Inter-organ Exchange | Released into the circulation to supply other tissues, especially during catabolic stress. scielo.brd-nb.info | Not directly involved in inter-organ exchange. | Maintains whole-body nitrogen and carbon balance. |

| Energy Metabolism | Can be used as a fuel source, though not the primary one. | A central intermediate in the TCA cycle, essential for ATP production from various fuels. | Supports the high energy demands of muscle contraction. |

| Precursor Supply | Its synthesis utilizes carbon skeletons from BCAA catabolism. lsu.edu | An intermediate in the pathways that can provide precursors for amino acid synthesis. | Integration of amino acid and energy metabolism. |

Cancer Cell Metabolism: Reprogramming of L-Glutamine and Malate Utilization

Cancer cells undergo profound metabolic reprogramming to sustain their high proliferation rates, survive in challenging tumor microenvironments, and meet the increased demand for energy and biosynthetic precursors. nih.govaacrjournals.org While altered glucose metabolism, known as the Warburg effect, is a well-established hallmark of cancer, the dysregulation of amino acid metabolism, particularly that of L-glutamine, is equally critical. pnas.orgaacrjournals.orgcellsignal.com Many cancer cells become "addicted" to glutamine, utilizing it as a primary source of carbon and nitrogen for various cellular processes. nih.govfrontiersin.orgspandidos-publications.com This reprogramming intricately involves malate, a key intermediate that links mitochondrial and cytosolic metabolic pathways, playing a crucial role in biosynthesis and redox balance. mdpi.compromegaconnections.com

The metabolic rewiring in cancer cells transforms the mitochondria from being primary sites of oxidative phosphorylation for ATP production into anabolic factories for synthesizing macromolecules. nih.gov This shift is driven by oncogenic signals, such as the activation of Myc and KRAS, which upregulate the expression of glutamine transporters and metabolic enzymes, thereby enhancing glutaminolysis—the catabolism of glutamine. nih.govjci.orgmdpi.com Consequently, L-glutamine and its derivative, malate, are utilized through several reprogrammed pathways that provide cancer cells with a distinct survival and growth advantage. biomolther.orgnih.gov

Anaplerotic and Bioenergetic Roles

A primary function of glutamine in cancer cells is anaplerosis, the replenishment of tricarboxylic acid (TCA) cycle intermediates. biomolther.orgnih.govmdpi.com Rapidly proliferating cells constantly withdraw TCA cycle metabolites, such as citrate (B86180), for the synthesis of fatty acids and nonessential amino acids. pnas.orgbiomolther.org Glutamine provides the necessary carbon skeleton to maintain the integrity of the TCA cycle. nih.govsnmjournals.org

The process begins with the uptake of glutamine, often through the transporter SLC1A5 (ASCT2). jci.orgmdpi.com In the mitochondria, the enzyme glutaminase (GLS) converts glutamine to glutamate. biomolther.orgfrontiersin.org Glutamate is then converted to the TCA cycle intermediate α-ketoglutarate (α-KG) by either glutamate dehydrogenase (GDH) or various transaminases. nih.govjci.org This glutamine-derived α-KG enters the TCA cycle, where it is oxidized to generate ATP, NADH, and FADH2. nih.govsnmjournals.org In some cancer cells, glutamine oxidation is a major source of ATP, with some studies indicating it can produce over 50% of the cell's ATP. nih.govsnmjournals.org

In certain cancer types, this pathway operates as a "truncated" TCA cycle. frontiersin.org Here, glutamine-derived α-KG is metabolized to malate, which is then exported from the mitochondria into the cytosol. frontiersin.org This truncated pathway allows for ATP production at the substrate level via succinyl-CoA synthetase and provides a direct source of cytosolic malate for other biosynthetic and redox-regulating pathways. frontiersin.org

Reductive Carboxylation for Biosynthesis

Under specific conditions, such as hypoxia or in cells with defective mitochondria, cancer cells employ an alternative, non-canonical pathway known as reductive carboxylation. biomolther.orgnih.govpnas.org Instead of being oxidized, glutamine-derived α-KG is converted back to isocitrate and then citrate in a reaction catalyzed by isocitrate dehydrogenase (IDH), typically IDH2 in the mitochondria and IDH1 in the cytosol. mdpi.comnih.govpnas.org This process consumes NADPH but allows for the net production of citrate from glutamine. nih.gov

This redirection of glutamine metabolism is critical for lipid synthesis, as the resulting citrate is exported to the cytosol and converted to acetyl-CoA, the primary building block for fatty acids. nih.govaacrjournals.org Isotope tracing studies have revealed that in various cancer cell lines, glutamine-dependent reductive carboxylation can contribute 10-25% of the acetyl-CoA used for lipid synthesis. biomolther.org This pathway highlights the metabolic flexibility of cancer cells, enabling them to sustain proliferation even when oxidative metabolism is compromised. nih.gov

The Central Role of Malate in NADPH Production and Redox Homeostasis

Malate, as an intermediate of the TCA cycle, plays a pivotal role in the metabolic reprogramming of cancer cells, particularly in maintaining redox homeostasis. mdpi.compromegaconnections.com Cancer cells experience increased oxidative stress due to high metabolic activity and ROS production. biomolther.orgnih.gov To counteract this, they require a steady supply of the reducing equivalent NADPH. nih.gov

Glutamine and malate metabolism is a major source of cytosolic NADPH through the action of malic enzyme 1 (ME1). mdpi.comnih.govnih.gov Malate produced in the mitochondria from glutamine can be exported to the cytosol. frontiersin.orgbiomolther.org In the cytosol, ME1 catalyzes the oxidative decarboxylation of malate to pyruvate, a reaction that simultaneously reduces NADP+ to NADPH. nih.govjci.orgembopress.org This NADPH is essential for regenerating the primary cellular antioxidant, glutathione (GSH), and for supporting reductive biosynthesis, including fatty acid synthesis. nih.govmdpi.comnih.gov

In pancreatic ductal adenocarcinoma (PDAC) cells with KRAS mutations, a specific metabolic pathway has been identified where glutamine-derived aspartate is transported to the cytosol, converted to oxaloacetate, and then to malate. jci.orgembopress.org The subsequent conversion of malate to pyruvate by ME1 generates the NADPH necessary to maintain redox balance and support tumor growth. jci.orgembopress.org This demonstrates a direct link between oncogenic signaling and the reprogramming of glutamine-malate metabolism to manage oxidative stress.

Data Tables

The following tables summarize key research findings on the metabolic reprogramming of L-glutamine and malate in cancer.

Table 1: Key Enzymes in Reprogrammed Glutamine and Malate Metabolism in Cancer

| Enzyme | Function | Role in Cancer Metabolism | Citations |

|---|---|---|---|

| Glutaminase (GLS1/GLS2) | Converts L-glutamine to glutamate. | Initiates glutaminolysis; GLS1 is often overexpressed and linked to tumor growth and poor prognosis. | mdpi.combiomolther.orgmdpi.com |

| Glutamate Dehydrogenase (GDH) | Converts glutamate to α-ketoglutarate. | Provides α-KG for the TCA cycle, contributing to anaplerosis and energy production. | nih.govjci.org |

| Transaminases (e.g., GOT1, GPT2) | Transfer amino groups; can convert glutamate to α-ketoglutarate. | Mediate the synthesis of nonessential amino acids and link glutamine metabolism to other pathways, like the malate-aspartate shuttle. | jci.orgembopress.orgnih.govfrontiersin.org |

| Isocitrate Dehydrogenase (IDH1/IDH2) | Interconverts isocitrate and α-ketoglutarate. | In reverse (reductive carboxylation), produces citrate from α-KG for lipid synthesis, especially under hypoxia. | mdpi.comnih.govpnas.org |

| Malate Dehydrogenase (MDH1/MDH2) | Interconverts malate and oxaloacetate. | Facilitates the malate-aspartate shuttle and provides malate for cytosolic pathways. | embopress.orgnih.govdntb.gov.uaspandidos-publications.com |

| Malic Enzyme 1 (ME1) | Converts malate to pyruvate in the cytosol. | A major source of cytosolic NADPH, crucial for redox balance and fatty acid synthesis. | mdpi.comjci.orgnih.govembopress.org |

Table 2: Metabolic Fates of L-Glutamine Carbon in Cancer Cells

| Pathway | Description | Primary Outcome | Citations |

|---|---|---|---|

| Anaplerotic Oxidation | Glutamine is converted to α-KG and enters the TCA cycle for oxidation. | Replenishment of TCA cycle intermediates, ATP production, and generation of biosynthetic precursors. | pnas.orgbiomolther.orgnih.govmdpi.com |

| Reductive Carboxylation | Glutamine-derived α-KG is converted to citrate via a reversed IDH reaction. | Citrate production for lipid synthesis, particularly under hypoxia or with mitochondrial defects. | biomolther.orgnih.govpnas.orgaacrjournals.org |

| Glutaminolysis to Pyruvate | Glutamine-derived malate is exported to the cytosol and converted to pyruvate by malic enzyme. | Production of cytosolic NADPH for redox homeostasis and antioxidant defense. | nih.govjci.orgbiomolther.orgembopress.org |

| Glutathione Synthesis | Glutamine is converted to glutamate, a precursor for glutathione (GSH). | Maintenance of antioxidant capacity to combat reactive oxygen species (ROS). | frontiersin.orgnih.govmdpi.com |

Table 3: Influence of Oncogenes on Glutamine and Malate Metabolism

| Oncogene/Pathway | Effect on Metabolism | Mechanism/Significance | Citations |

|---|---|---|---|

| c-Myc | Increases glutamine uptake and catabolism. | Upregulates expression of glutamine transporters (e.g., SLC1A5) and glutaminase (GLS), driving glutamine addiction. | aacrjournals.orgnih.govjci.org |

| KRAS | Promotes reliance on glutamine-driven pathways for redox balance. | In pancreatic cancer, drives a pathway where glutamine-derived aspartate is used to generate cytosolic malate and subsequently NADPH via malic enzyme. | jci.orgembopress.orgfrontiersin.org |

| Hypoxia-Inducible Factor (HIF-1α) | Promotes reductive carboxylation. | Under hypoxic conditions, HIF-1α stabilization shifts glutamine metabolism away from oxidation and towards reductive carboxylation to support cell growth. | pnas.org |

Advanced Methodologies for Investigating L Glutamine and Malate Metabolism

Isotopic Tracing Techniques (e.g., 13C NMR Spectroscopy) for Flux Analysis

Isotopic tracing is a powerful methodology for elucidating the metabolic fate of L-glutamine and malate (B86768) within cellular systems. This technique involves introducing molecules labeled with stable isotopes, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N), into a biological system and tracking their incorporation into downstream metabolites. By analyzing the distribution of these isotopes, researchers can quantify the flow of atoms through metabolic pathways, a measure known as metabolic flux. isotope.commdpi.com

One of the primary analytical tools for this purpose is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR. cambridge.org This non-invasive technique can distinguish between different isotopomers (molecules that differ only in their isotopic composition) based on the unique magnetic properties of the ¹³C nucleus. cambridge.org For instance, using uniformly ¹³C-labeled glutamine ([U-¹³C₅]glutamine) allows researchers to trace the carbon backbone of glutamine as it is catabolized. nih.gov In the oxidative Tricarboxylic Acid (TCA) cycle, this results in metabolites like malate and aspartate being labeled with four ¹³C atoms (M+4). nih.gov Conversely, through reductive carboxylation, it can lead to M+5 citrate (B86180) and M+3 malate. nih.gov This ability to track the specific fate of the carbon atoms provides a detailed picture of pathway activity. mdpi.comnih.gov

Mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is another key technology for analyzing isotope labeling patterns. isotope.comnih.gov These techniques separate complex mixtures of metabolites and then measure the mass-to-charge ratio of the resulting ions, allowing for the quantification of different isotopomers. nih.gov Recent studies have effectively used these methods to demonstrate the significant contribution of glutamine to the TCA cycle in various cell types. isotope.compnas.org For example, tracing experiments have shown that glutamine-derived carbon is a major source for replenishing TCA cycle intermediates (anaplerosis), particularly in rapidly proliferating cells. nih.govpnas.org

The combination of stable isotope tracers with these advanced analytical platforms enables a systems-level quantification of metabolic fluxes, providing critical insights into the regulation of L-glutamine and malate metabolism under different physiological and pathological conditions. isotope.comcreative-proteomics.com

Table 1: Common Isotopic Tracers for L-Glutamine and Malate Metabolism Studies

| Isotopic Tracer | Primary Application | Key Metabolites Traced |

|---|---|---|

| [U-¹³C₅]glutamine | Tracing glutamine carbon through both oxidative and reductive pathways. mdpi.comnih.gov | Glutamate (B1630785) (M+5), α-ketoglutarate (M+5), Malate (M+4), Aspartate (M+4), Citrate (M+5). nih.gov |

| [1-¹³C]glutamine | Specifically assessing reductive carboxylation activity. mdpi.com | Tracing the C1 carbon of glutamine. mdpi.com |

| [5-¹³C]glutamine | Investigating glutaminolysis and nitrogen donation. nih.gov | Glutamate, α-ketoglutarate. nih.gov |

| [U-¹³C₆]glucose | Assessing the contribution of glucose versus glutamine to the TCA cycle. isotope.com | Glycolytic intermediates, TCA cycle intermediates. nih.gov |

Enzymatic Assays for Quantifying L-Glutamine and Related Metabolites

Enzymatic assays offer a specific and sensitive method for the quantification of L-glutamine, L-malate, and related metabolites in biological samples. These assays rely on the high specificity of enzymes to catalyze reactions involving the target metabolite, leading to a measurable change in a reporter molecule. nzytech.comassaygenie.com

For the determination of L-glutamine, a common approach involves a two-step enzymatic reaction. nzytech.commegazyme.com First, the enzyme glutaminase (B10826351) (GLT) catalyzes the deamination of L-glutamine to L-glutamate and ammonia (B1221849). nzytech.combiocompare.com Subsequently, glutamate dehydrogenase (GlDH) catalyzes the oxidative deamination of the newly formed L-glutamate. nzytech.com This second reaction is coupled to the reduction of a coenzyme, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺), to its reduced form (NADH or NADPH). nzytech.comsigmaaldrich.com The amount of NADH or NADPH produced is directly proportional to the initial concentration of L-glutamine and can be quantified spectrophotometrically by measuring the increase in absorbance at 340 nm. creative-enzymes.comipinnovative.com

Similarly, L-malate concentrations can be determined using an enzymatic assay based on the activity of malate dehydrogenase (MDH). assaygenie.comsigmaaldrich.com In this assay, MDH catalyzes the oxidation of L-malate to oxaloacetate, with the concomitant reduction of NAD⁺ to NADH. assaygenie.comrahrbsg.com The resulting increase in NADH is measured to quantify the L-malate present. assaygenie.com To drive the reaction equilibrium towards product formation, the oxaloacetate produced is often removed in a subsequent reaction, for instance, by transamination to L-aspartate in the presence of L-glutamate, a reaction catalyzed by glutamate-oxaloacetate transaminase (GOT). rahrbsg.com

These enzymatic assays are available in kit formats, providing a convenient and high-throughput method for analyzing a variety of sample types, including cell culture media, tissue extracts, and food products. biocompare.combioassaysys.comlibios.fr

Table 2: Principles of Enzymatic Assays for L-Glutamine and L-Malate

| Analyte | Key Enzymes | Principle | Detection Method |

|---|---|---|---|

| L-Glutamine | Glutaminase (GLT), Glutamate Dehydrogenase (GlDH) | L-Glutamine is converted to L-glutamate, which is then oxidized, leading to the reduction of NAD(P)⁺ to NAD(P)H. nzytech.comsigmaaldrich.com | Spectrophotometry (Absorbance at 340 nm). megazyme.com |

| L-Malate | Malate Dehydrogenase (MDH), Glutamate-Oxaloacetate Transaminase (GOT) | L-Malate is oxidized to oxaloacetate, reducing NAD⁺ to NADH. Oxaloacetate is then converted to L-aspartate to drive the reaction. assaygenie.comrahrbsg.com | Spectrophotometry (Absorbance at 340 nm or 565 nm with MTT). assaygenie.combioassaysys.com |

Chromatographic Techniques for Metabolite Separation and Quantification (e.g., HPLC)

Chromatographic techniques are indispensable for the separation, identification, and quantification of L-glutamine, malate, and a wide array of other metabolites from complex biological mixtures. researchgate.netresearchgate.net High-Performance Liquid Chromatography (HPLC) is a particularly prevalent method due to its versatility and sensitivity. researchgate.nethelixchrom.com

In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. The separation of compounds is based on their differential interactions with the stationary phase. researchgate.net For the analysis of polar compounds like amino acids and organic acids, several modes of HPLC are employed:

Detection of the separated metabolites is often achieved using UV-Vis detectors, especially if the compounds absorb light in this range or after they have been chemically modified (derivatized) to do so. researchgate.net Coupling HPLC with mass spectrometry (LC-MS) provides even greater sensitivity and specificity, allowing for the precise identification and quantification of metabolites based on their mass-to-charge ratio. helixchrom.comnih.gov

Table 3: HPLC Methods for L-Glutamine and Malate Analysis

| HPLC Mode | Stationary Phase Principle | Typical Analytes |

|---|---|---|

| Reversed-Phase (RP) | Separation based on hydrophobicity. shimadzu.com | Derivatized amino acids, less polar metabolites. lcms.cz |

| Ion-Exchange (IEC) | Separation based on net charge. shimadzu.com | Amino acids (e.g., L-glutamine), organic acids. scirp.org |

| Ion-Exclusion (IEC) | Separation of weak acids based on pKa. mz-at.de | Organic acids (e.g., malate, fumarate (B1241708), succinate). shimadzu.com |

| HILIC | Separation of polar compounds. mz-at.de | L-glutamine, L-glutamate, other polar metabolites. helixchrom.com |

Genetic and Proteomic Approaches to Study Enzyme Expression and Activity

Understanding the regulation of L-glutamine and malate metabolism requires not only measuring metabolite levels but also investigating the expression and activity of the enzymes that control these pathways. Genetic and proteomic approaches provide powerful tools for this purpose. frontiersin.orgacs.org

Genetic approaches, such as reverse genetics, allow researchers to study the function of specific genes by manipulating their expression. frontiersin.org For example, by creating genetically modified organisms (e.g., using CRISPR-Cas9 or RNA interference) with reduced or eliminated expression of a particular enzyme, scientists can observe the resulting changes in metabolic fluxes and cellular physiology. oup.com This has been applied to study the roles of enzymes like fumarase and malate dehydrogenase in fruit development. oup.com Conversely, overexpressing a gene can reveal its capacity to influence a metabolic pathway. google.com Gene expression atlases and transcriptomic analyses (e.g., RNA sequencing) provide a broader view by quantifying the mRNA levels of many genes simultaneously, offering insights into how entire metabolic networks are regulated at the transcriptional level in response to different conditions. frontiersin.orgresearchgate.net

Proteomics, the large-scale study of proteins, complements these genetic approaches by directly analyzing the protein landscape of a cell or tissue. iiarjournals.orgnih.gov Mass spectrometry-based proteomics can identify and quantify thousands of proteins in a sample, including the enzymes involved in L-glutamine and malate metabolism. acs.orgiiarjournals.org This allows researchers to determine if changes in gene expression translate to changes in protein abundance. For instance, proteomic studies in cancer cells have revealed the upregulation of enzymes like glutaminase, which is a key step in glutamine catabolism. iiarjournals.orgnih.gov Furthermore, proteomics can identify post-translational modifications of enzymes, which can be crucial for regulating their activity. frontiersin.org Integrating proteomic data with metabolomic and transcriptomic data provides a comprehensive, multi-omics view of how metabolic pathways are controlled. creative-proteomics.commdpi.com

Emerging Research Avenues and Future Directions for L Glutamine Malate Research

The study of L-glutamine malate (B86768), a compound that combines the amino acid L-glutamine and the Krebs cycle intermediate malate, is opening new frontiers in cellular metabolism research. Future investigations are poised to unravel the complex interplay between these two crucial metabolic fuels. The following sections outline key areas of emerging research that promise to deepen our understanding of L-glutamine malate's physiological significance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.